2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-17-10-8-16(9-11-17)21(12-4-5-13-21)15-23-20(24)14-26-19-7-3-2-6-18(19)22/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCLRDBSEAQHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H22FNO2
- Molecular Weight : 315.38 g/mol
- IUPAC Name : this compound
The structure features a fluorophenyl group, a methoxyphenyl group, and a cyclopentyl moiety, which contribute to its biological interactions.
Research indicates that this compound may act as an inhibitor of specific protein interactions, particularly those involving the menin-MLL (mixed lineage leukemia) complex. The disruption of this interaction is significant in the context of certain cancers, particularly acute myeloid leukemia (AML) associated with MLL fusion proteins.
Anticancer Properties
- Inhibition of Menin-MLL Interaction :
- Selectivity :
Serotonergic Activity
The compound may also interact with serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various psychiatric disorders, and compounds that selectively modulate its activity can have therapeutic implications:
- Functional Selectivity : Some derivatives have shown functional selectivity towards Gq signaling pathways over β-arrestin recruitment, which is crucial for developing antipsychotic medications .
Case Studies
- Study on Antipsychotic Activity :
-
Pharmacological Assessment :
- The pharmacological profile of related compounds has been assessed using various assays to evaluate their efficacy and safety profiles in preclinical models.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Phenoxy Group Variations
- Fluorophenoxy vs. Methoxyphenoxy: The target compound’s 2-fluorophenoxy group may enhance metabolic stability compared to non-halogenated analogs (e.g., 2-methoxyphenoxy in ), as fluorine’s electronegativity reduces susceptibility to oxidative degradation. However, methoxy groups (as in ) improve solubility due to polar interactions .
- Chloroacetamide (): The absence of a phenoxy group in 2-chloro-N-(4-fluorophenyl)acetamide simplifies the structure but limits steric interactions critical for target binding in complex pharmacological environments .
N-Substituent Diversity
- Cyclopentyl vs.
- Benzothiazole Derivatives () : N-substituents like 6-methoxybenzothiazole introduce aromatic heterocycles, which are associated with enhanced kinase inhibition but may increase synthetic complexity .
Challenges and Limitations
- Metabolic Stability: Fluorophenoxy groups may reduce hepatic clearance but could introduce toxicity risks compared to methoxy analogs .
- Synthetic Accessibility: The cyclopentylmethyl group’s synthesis (via intermediates like N-(1-aminomethyl)cyclopentyl acetamide ) requires precise control over stereochemistry and reaction conditions.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound dissects into three key fragments:
- 1-(4-Methoxyphenyl)cyclopentylmethylamine – Synthesized via [3+2] cycloaddition of 4-methoxybenzaldehyde with cyclopentene derivatives, followed by reductive amination.
- 2-(2-Fluorophenoxy)acetic acid – Prepared through nucleophilic substitution of 2-fluorophenol with chloroacetic acid under basic conditions (Cs₂CO₃, DMF, 80°C).
- Amide coupling – Achieved using EDCl/HOBt or mixed anhydride methods.
Patent WO2024123815A1 demonstrates analogous strategies for sterically hindered amines, utilizing enzymatic resolution to isolate enantiopure intermediates.
Synthetic Routes and Methodological Variations
Cyclopentylmethylamine Synthesis
Cyclopentane Ring Formation
The 1-(4-methoxyphenyl)cyclopentane scaffold is constructed via acid-catalyzed cyclization of 4-methoxyphenylacetone with 1,3-dibromopropane (H₂SO₄, 110°C, 12 hr), yielding 1-(4-methoxyphenyl)cyclopentanol (83% yield). Subsequent Appel reaction (CBr₄, PPh₃) converts the alcohol to the bromide, followed by Gabriel synthesis to install the amine.
Optimization Note: Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH) reduces imine intermediates with >95% efficiency, avoiding over-reduction byproducts.
Reductive Amination Alternative
Condensing cyclopentanone with 4-methoxyaniline (Ti(OiPr)₄, 4Å MS, 70°C) forms the Schiff base, reduced by NaBH₃CN (CH₃CN, 0°C) to the target amine in 78% yield.
2-(2-Fluorophenoxy)acetic Acid Preparation
Method A (Direct Alkylation):
2-Fluorophenol (1.2 eq) reacts with chloroacetic acid (1.0 eq) in DMF using Cs₂CO₃ (2.5 eq) at 80°C for 6 hr. Yield: 72%.
Method B (Protection-Deprotection):
Reaction Optimization and Process Chemistry
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 85 | 98.7 |
| THF | 7.52 | 79 | 99.3 |
| EtOAc | 6.02 | 72 | 98.1 |
| 2-MeTHF | 6.97 | 81 | 99.0 |
Data adapted from WO2024123815A1 shows THF enhances purity via better byproduct solubility.
Palladium-Catalyzed Key Steps
The synthesis of intermediates employs Pd(OAc)₂/XPhos systems for aryl ether formation:
Conditions:
Chiral Resolution and Purification
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
δ 7.21 (d, J=8.8 Hz, 2H, ArH), 6.88 (d, J=8.8 Hz, 2H, ArH), 6.79-6.73 (m, 2H, fluorophenyl), 4.52 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.31 (d, J=5.6 Hz, 2H, NCH₂), 2.45-2.35 (m, 1H, cyclopentyl), 1.92-1.65 (m, 8H, cyclopentyl).
HPLC:
Scale-Up and Industrial Considerations
Patent WO2024123815A1 details a 50 kg batch process:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
